molecular formula C10H15N3O2 B2508228 ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1695885-93-8

ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

Katalognummer: B2508228
CAS-Nummer: 1695885-93-8
Molekulargewicht: 209.249
InChI-Schlüssel: BUVVWAPTWJHEJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C10H15N3O2 and a molecular weight of 209.25 g/mol . It belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are recognized as a notable class with potent protein kinase inhibitor (PKI) activity and play a critical role in targeted cancer therapy research . The fused bicyclic system of the pyrazolo[1,5-a]pyrimidine scaffold provides a rigid, planar framework that is highly amenable to chemical modifications. This allows researchers to fine-tune the compound's electronic properties, lipophilicity, and molecular conformation to enhance interactions with biological targets such as kinases . As a versatile building block in medicinal chemistry, this ester is a valuable precursor for the synthesis of more complex molecules. It can be used to explore structure-activity relationships (SAR) and develop potential therapeutic agents, particularly in the inhibition of kinases like EGFR, B-Raf, and MEK, which are relevant in cancers such as non-small cell lung cancer and melanoma . The product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

ethyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-3-15-10(14)8-7(2)12-13-6-4-5-11-9(8)13/h11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVVWAPTWJHEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NCCCN2N=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate possesses potent anticancer properties. It has been studied for its ability to inhibit specific enzymes involved in cancer progression. Notably, derivatives of this compound have shown selective inhibition against various protein targets related to cancer cell proliferation and survival pathways. For instance:

  • Mechanism of Action : The compound acts as an inhibitor of certain kinases implicated in tumor growth.
  • Case Studies : In vitro studies demonstrated that derivatives exhibited IC50 values in the nanomolar range against specific cancer cell lines .

Enzyme Inhibition

Ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate has been identified as a selective inhibitor for several enzymes:

  • Phosphoinositide 3-Kinase (PI3K) : This compound has shown promising results in inhibiting PI3K isoforms crucial for various cellular functions related to cancer and inflammatory diseases .
Enzyme TargetIC50 ValueSelectivity
PI3K δ0.018 μMHigh
Other PI3K isoformsVariableLower

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Research has indicated potential applications in treating infections caused by resistant bacterial strains:

  • Mechanism : Ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate disrupts bacterial cell wall synthesis.

Research Findings and Insights

Recent studies have emphasized the importance of structural modifications on the biological activity of pyrazolo[1,5-a]pyrimidines:

  • Structural Variants : Modifications at various positions on the pyrazolo ring can significantly enhance the pharmacological profile of these compounds .
Compound VariantBiological Activity
Ethyl 4H-pyrazoloAnticancer activity
Methyl-substituted variantsEnhanced enzyme inhibition

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Position and Bioactivity :

  • The 2-methyl derivative (target compound) is associated with kinase inhibition, whereas analogues with bulkier substituents (e.g., 5-cyclopropyl-7-CF3) prioritize structural diversity over reported bioactivity .
  • The triazolo[4,3-a]pyrimidine derivative () lacks direct pharmacological data but demonstrates the impact of ring fusion on molecular weight and complexity .

Stereochemical Complexity :

  • Syn- and anti-isomerism in the target compound contrasts with the planar aromatic triazolo[4,3-a]pyrimidine (), which lacks stereocenters .

Synthetic Methods: Dearomatization (NaBH4) is specific to partially saturated pyrazolo[1,5-a]pyrimidines , while ultrasound-assisted methods () enhance regioselectivity in dihydropyrimidinone derivatives .

Physicochemical and Pharmacological Properties

  • Solubility and Stability : The ethyl ester group enhances lipid solubility compared to carboxylic acid derivatives. However, the trifluoromethyl group in ’s compound increases hydrophobicity .
  • Biological Activity : The target compound’s kinase inhibitory activity is attributed to the pyrazolo[1,5-a]pyrimidine core, which mimics ATP-binding motifs in kinases . Analogues with aryl substitutions (e.g., 4-ethylphenyl in ) may target hydrophobic enzyme pockets but lack confirmed activity data.

Biologische Aktivität

Ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Molecular Formula: C10_{10}H15_{15}N3_3O2_2
Molecular Weight: 209.24 g/mol
CAS Number: 1695885-93-8

PropertyValue
Molecular FormulaC10_{10}H15_{15}N3_3O2_2
Molecular Weight209.24 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives. Ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate has shown promising results against various pathogens. In vitro tests have indicated that compounds within this class exhibit significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Anticancer Potential

The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its anticancer properties. Research indicates that derivatives of this compound can inhibit cell proliferation in several cancer cell lines. For instance, a study highlighted the ability of certain pyrazolo[1,5-a]pyrimidines to induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation .

The biological activity of ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate can be attributed to several mechanisms:

  • Enzyme Inhibition: These compounds often act as inhibitors of specific enzymes that are crucial for the growth and survival of pathogens or cancer cells.
  • Biofilm Disruption: The ability to inhibit biofilm formation is particularly important in treating infections caused by biofilm-forming bacteria.
  • Cell Cycle Arrest: Some derivatives have been shown to induce cell cycle arrest at various phases, leading to reduced cell proliferation.

Study on Antimicrobial Efficacy

A study published in ACS Omega evaluated the antimicrobial efficacy of various pyrazole derivatives including ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate. The findings indicated strong activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against strains resistant to conventional antibiotics .

Anticancer Activity Assessment

In another research effort detailed in MDPI journals, the anticancer properties were assessed using multiple cancer cell lines. The results demonstrated that compounds derived from the pyrazolo[1,5-a]pyrimidine core exhibited significant cytotoxic effects and were able to inhibit tumor growth in vivo models .

Q & A

Q. Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to confirm substituent positions. For example, the ethyl ester group shows a triplet at δ ~1.3 ppm (CH3_3) and a quartet at δ ~4.3 ppm (CH2_2) .
  • X-ray Crystallography : Refine structures using SHELXL for high-resolution data. SHELX programs are robust for small-molecule refinement, particularly for resolving hydrogen bonding networks .

Q. Methodological Answer :

  • Trifluoromethyl (CF3_3) : Enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., ATP-binding sites) via strong dipole interactions .
  • Cyclopropyl : Restricts conformational flexibility, improving selectivity for target receptors (e.g., GABAA subtypes) .

Example : Copper complexes of pyrazolo[1,5-a]pyrimidinones with CF3_3 groups exhibit antibacterial activity via ATP depletion in S. aureus .

Advanced: Which computational methods are reliable for predicting hydrogen bonding and ring puckering in this scaffold?

Q. Methodological Answer :

  • Hydrogen Bonding : Use graph-set analysis (Etter’s method) to categorize patterns (e.g., chains, rings) in crystal structures .
  • Ring Puckering : Apply Cremer-Pople parameters to quantify puckering amplitude (e.g., θ = 10° for a slightly puckered ring) .

Q. Software Tools :

  • SHELXTL : For refining crystallographic data .
  • Mercury CSD : To visualize hydrogen bond networks from Cambridge Structural Database entries .

Advanced: How can hydrolysis of the ethyl ester group be controlled to avoid decarboxylation?

Q. Methodological Answer :

  • Alkaline Hydrolysis : Conduct in dilute NaOH/EtOH at 0°C to minimize decarboxylation. However, yields are low (~20%) due to competing side reactions .
  • Alternative : Protect the carboxylate with tert-butyl groups before hydrolysis, then deprotect under acidic conditions .

Advanced: What strategies resolve discrepancies in hydrogen bonding patterns between experimental and computational models?

Q. Methodological Answer :

  • Experimental Validation : Compare X-ray data (CSD entries) with DFT-optimized structures. Discrepancies often arise from solvent effects in simulations .
  • Adjust Force Fields : Use OPLS-AA parameters for better agreement with observed bond lengths and angles .

Advanced: How to design structure-activity relationship (SAR) studies for pyrazolo[1,5-a]pyrimidine derivatives targeting enzymes?

Q. Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., CF3_3) at C7 to enhance enzyme inhibition (IC50_{50} values < 1 µM observed) .
  • Side Chain Variations : Replace ethyl ester with tert-butyl esters to improve cell permeability (logP increase from 2.1 to 3.5) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.